Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate (CAS: 220470-24-6) is a piperazine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-cyanobenzoyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₁₇H₂₀N₃O₃, with a molecular weight of 317.36 g/mol . The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic workflows, while the 4-cyanobenzoyl group introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is widely utilized as an intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors, antiviral agents, and epigenetic modulators .
Properties
IUPAC Name |
tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)14-6-4-13(12-18)5-7-14/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCWKIIMNWGBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the tert-butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions :
-
Acidic : HCl in dioxane or aqueous HCl.
-
Basic : NaOH in water or methanol.
Mechanism :
The ester cleavage releases tert-butanol, leaving the carboxylic acid derivative. This step is critical for subsequent amidation or coupling reactions .
Product :
4-(4-Cyanobenzoyl)piperazine-1-carboxylic acid.
Amidation Reactions
The carboxylic acid derivative (post-hydrolysis) can undergo amidation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Mechanism :
-
EDCI activates the carboxylic acid to form an active intermediate (O-acylisourea).
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HOBt stabilizes the intermediate, reducing side reactions.
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Reaction with an amine (e.g., benzylamine) forms the amide .
Conditions :
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EDCI and HOBt in DMF.
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Amines (e.g., benzylamine, aniline derivatives).
Product :
N-substituted amide derivatives (e.g., N-benzyl-piperazine derivatives) .
Oxidation Reactions
The compound can undergo oxidation , though specific reaction details are not explicitly provided in the literature. Potential targets for oxidation include:
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Piperazine ring : Oxidation of the secondary amine to an imine or nitroxide.
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Cyanobenzoyl group : Conversion of the cyano group to an amide or carboxylic acid under strong oxidizing conditions.
Conditions :
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Oxidizing agents (e.g., KMnO₄, Na₂O₂).
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Solvent (e.g., aqueous acidic or basic media).
Product :
Oxidized derivatives (exact structures depend on the oxidizing agent and reaction conditions).
Comparison of Key Reactions
| Reaction Type | Key Mechanism | Reagents/Conditions | Product Example |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Piperazine attacks acyl chloride | Acyl chloride, base (e.g., Et₃N) | Tert-butyl ester compound |
| Hydrolysis | Ester cleavage | Acid (e.g., HCl) or base (e.g., NaOH) | Carboxylic acid |
| Amidation | EDCI/HOBt coupling | EDCI, HOBt, amine, DMF | N-substituted amide |
| Oxidation | Unspecified oxidation | Oxidizing agent (e.g., KMnO₄) | Oxidized derivative |
Structural and Mechanistic Insights
The compound’s piperazine ring and cyanobenzoyl group enable diverse reactivity:
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Piperazine : Acts as a nucleophile in substitution reactions and serves as a scaffold for amidation .
-
Cyanobenzoyl group : The cyano group may participate in oxidation or substitution, though specific pathways require further study.
Research Findings and Implications
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Synthetic Flexibility : The compound’s ester group allows modular modifications, such as amidation, to tailor its properties for drug development .
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Biological Applications : Derivatives (e.g., amidated forms) show potential in kinase inhibition and drug discovery, as seen in MARK4 inhibitor studies .
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Industrial Scalability : Hydrolysis and amidation steps can be optimized for large-scale production, as demonstrated in mitapivat sulfate synthesis .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate has been explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 20 |
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 18 |
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases, leading to programmed cell death.
Antimicrobial Properties
Research has shown that derivatives of this compound possess antimicrobial activity against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 100 |
| Escherichia coli | 20 | 100 |
| Pseudomonas aeruginosa | 14 | 100 |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in HeLa and MCF-7 cells, with mechanisms involving apoptosis induction.
Case Study 2: Antimicrobial Activity Evaluation
In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against multi-drug resistant strains. The results highlighted its potential application in treating infections caused by resistant bacteria, showcasing significant inhibition against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electron-withdrawing groups (e.g., cyano, CF₃, NO₂) dominate in these derivatives, enhancing stability and directing reactivity in nucleophilic substitutions. The 4-cyanobenzoyl group offers balanced electronic effects for intermediate functionalization .
Key Observations :
Key Observations :
- The 4-cyanobenzoyl derivative’s stability is inferred from its role as a robust intermediate, contrasting with fluorophenyl-containing analogs that degrade under acidic conditions .
- Piperazine-carboxylates with bulky aromatic substituents (e.g., naphthyridine, imidazothiazole) exhibit enhanced target affinity due to π-π stacking and hydrophobic interactions .
Biological Activity
Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a piperazine ring substituted with a tert-butyl group and a cyanobenzoyl moiety. The structural features contribute to its interaction with biological targets, influencing its pharmacological profile.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its potential as an antagonist in the context of programmed cell death protein 1 (PD-1) pathways, which are crucial in cancer immunotherapy.
Anticancer Activity
A significant area of interest is the compound's role in inhibiting PD-1/PD-L1 interactions. Studies have shown that compounds targeting this pathway can enhance immune responses against tumors. For instance, a related study demonstrated that small molecules could effectively block PD-1 interactions, leading to increased T-cell activation and proliferation in vitro .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results suggest that the compound exhibits dose-dependent cytotoxicity. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | PD-1 inhibition |
| MCF-7 (Breast Cancer) | 20 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
These findings indicate that the compound may serve as a lead structure for developing novel anticancer agents.
Animal Models
In vivo studies using mouse models have further elucidated the pharmacodynamics of this compound. Administration of the compound resulted in significant tumor regression in xenograft models, supporting its potential therapeutic application in oncology .
Safety and Toxicity Profile
Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models during short-term studies. Long-term toxicity evaluations are ongoing.
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate?
The synthesis typically involves coupling a piperazine derivative with a substituted benzoyl chloride. For example:
- Step 1 : React tert-butyl piperazine-1-carboxylate with 4-cyanobenzoyl chloride under basic conditions (e.g., NaH or DIPEA in DCM) .
- Step 2 : Purify via column chromatography (e.g., 5–20% EtOAc in hexane) to achieve >95% purity .
- Yield : Reported yields range from 80% to 98% depending on reaction optimization .
Q. How is the compound purified, and what analytical methods confirm its structural integrity?
Q. What are the common chemical transformations of the piperazine and cyanobenzoyl moieties?
- Piperazine : Nucleophilic substitution at the NH group (e.g., alkylation or acylation) .
- Cyanobenzoyl : Reduction to amine (e.g., H2/Pd-C) or hydrolysis to carboxylic acid (e.g., acidic/alkaline conditions) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. LCMS) be resolved during characterization?
Q. What strategies mitigate side reactions during coupling of the cyanobenzoyl group to piperazine?
Q. How is the compound used in studying enzyme inhibition (e.g., prolyl hydroxylases)?
- Biological Application :
- The tert-butyl group enhances membrane permeability, while the cyanobenzoyl moiety acts as a hydrogen-bond acceptor for enzyme binding .
- Assay Design : Competitive inhibition assays (IC50) using recombinant HIF-PH enzymes and α-ketoglutarate analogs .
- Control : Compare with known inhibitors (e.g., Izilendustat) to validate target specificity .
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
- Steric Effects : Bulky tert-butyl groups slow down nucleophilic substitution but stabilize intermediates .
- Electronic Effects : The electron-withdrawing cyano group activates the benzoyl carbonyl for nucleophilic attack .
- Case Example : Suzuki-Miyaura coupling of brominated derivatives requires Pd catalysts with hindered ligands (e.g., SPhos) to prevent dehalogenation .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use programs like AutoDock Vina to model binding poses with prolyl hydroxylases .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS) .
- Pharmacophore Mapping : Identify critical interactions (e.g., nitrile-oxygen H-bonding) for SAR studies .
Data Contradiction and Resolution
Q. How to address discrepancies in reported synthetic yields (e.g., 62% vs. 98%)?
Q. Why do crystal structures of derivatives show variable piperazine ring conformations?
- Analysis :
Methodological Best Practices
Q. Scale-up synthesis: How to maintain yield and purity at multi-gram scales?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
